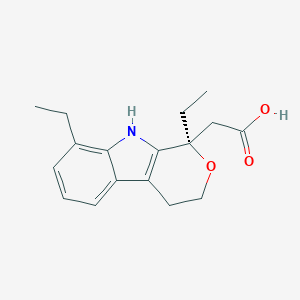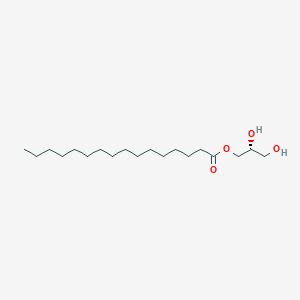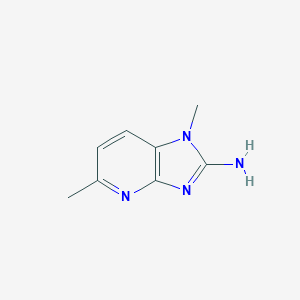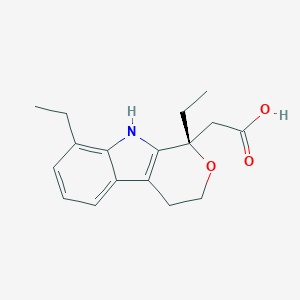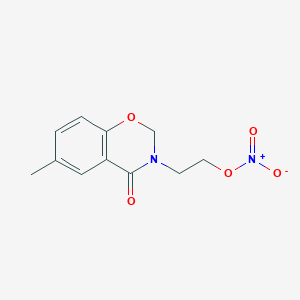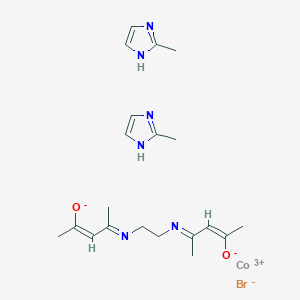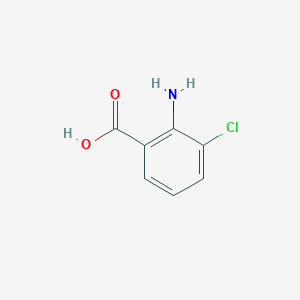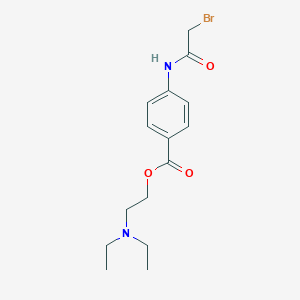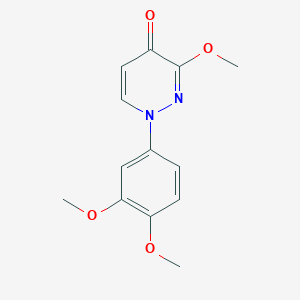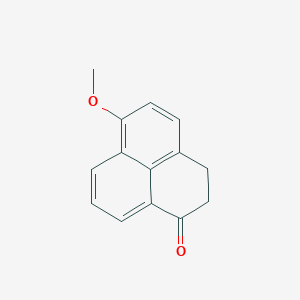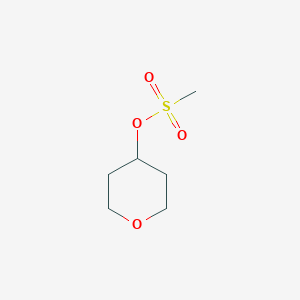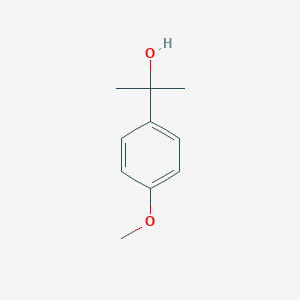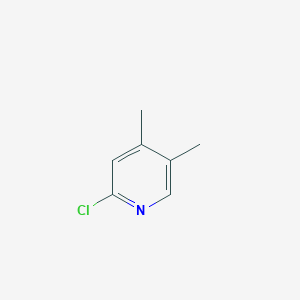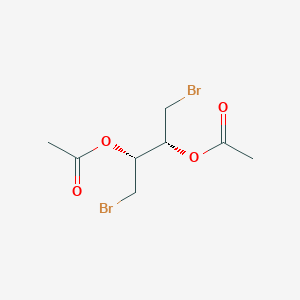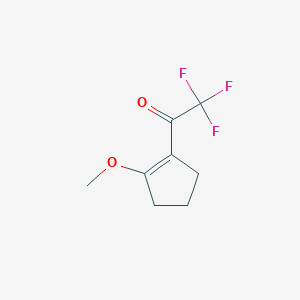
1-(Trifluoroacetyl)-2-methoxycyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoroacetyl)-2-methoxycyclopentene is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclopentene derivative that is commonly used in organic synthesis and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1-(Trifluoroacetyl)-2-methoxycyclopentene is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to have a potent inhibitory effect on several enzymes, including cholinesterase and acetylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical And Physiological Effects
1-(Trifluoroacetyl)-2-methoxycyclopentene has been shown to have several biochemical and physiological effects. It has been shown to have a potent anti-inflammatory effect, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(Trifluoroacetyl)-2-methoxycyclopentene in lab experiments include its high yield and simplicity of synthesis. Additionally, this compound has unique properties that make it a potential candidate for the development of new materials and drugs. However, there are limitations to the use of this compound in lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and training.
Future Directions
There are numerous future directions for the study of 1-(Trifluoroacetyl)-2-methoxycyclopentene. One potential area of research is the development of new materials and drugs based on the unique properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may lead to increased yield and ease of handling in lab experiments.
Conclusion:
In conclusion, 1-(Trifluoroacetyl)-2-methoxycyclopentene is a chemical compound that has numerous scientific research applications. Its unique properties make it a potential candidate for the development of new materials and drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. The development of new synthesis methods for this compound may also lead to increased yield and ease of handling in lab experiments.
Synthesis Methods
The synthesis of 1-(Trifluoroacetyl)-2-methoxycyclopentene involves the reaction of 2-methoxycyclopentanone with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of 1-(Trifluoroacetyl)-2-methoxycyclopentene as the main product. This method is widely used in the laboratory due to its simplicity and high yield.
Scientific Research Applications
1-(Trifluoroacetyl)-2-methoxycyclopentene has numerous scientific research applications. It is commonly used in organic synthesis as a building block for the preparation of various compounds. It is also used in medicinal chemistry as a potential drug candidate due to its unique properties. Additionally, this compound has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
properties
CAS RN |
158432-46-3 |
|---|---|
Product Name |
1-(Trifluoroacetyl)-2-methoxycyclopentene |
Molecular Formula |
C8H9F3O2 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C8H9F3O2/c1-13-6-4-2-3-5(6)7(12)8(9,10)11/h2-4H2,1H3 |
InChI Key |
WXHFXYXDADBXDG-UHFFFAOYSA-N |
SMILES |
COC1=C(CCC1)C(=O)C(F)(F)F |
Canonical SMILES |
COC1=C(CCC1)C(=O)C(F)(F)F |
synonyms |
Ethanone, 2,2,2-trifluoro-1-(2-methoxy-1-cyclopenten-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



